molecular formula C11H10N2O2S B1488473 4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid CAS No. 2090317-13-6

4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid

Cat. No. B1488473
CAS RN: 2090317-13-6
M. Wt: 234.28 g/mol
InChI Key: WUELCHGDHUFXOF-UHFFFAOYSA-N
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Description

“4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid” is a compound that can be used for pharmaceutical testing . It is related to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions, including the formation of thiazole and triazine rings . The synthesis process usually involves the use of various reagents and catalysts, and the yield can vary .


Molecular Structure Analysis

The molecular structure of similar compounds can be characterized using techniques such as 1H NMR, mass spectrometry, and elemental analysis . These techniques provide information about the chemical shifts of different atoms in the molecule, the molecular weight, and the elemental composition .


Chemical Reactions Analysis

Compounds similar to “4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid” have been found to exhibit various biological activities, such as fungicidal and insecticidal activities . These activities are often evaluated using bioassays .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy . These techniques provide information about the functional groups present in the molecule and their chemical environment .

Scientific Research Applications

Synthesis of Chiral Derivatives

Research has demonstrated the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives through intramolecular dipolar cycloaddition reactions, showcasing the potential of related compounds in the development of enantiomerically pure substances with specific optical properties. Such processes underline the versatility of thiazole and pyrrol derivatives in organic synthesis, particularly for constructing complex, chiral molecules which could have applications in pharmaceuticals and materials science (Melo et al., 1999).

Antibacterial and Antifungal Activities

Compounds containing the thiazole and pyrrol moieties have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests that derivatives of "4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid" might be explored for potential antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Patel & Patel, 2015).

Heterocyclic Compound Synthesis

The compound and its analogs have been utilized in the synthesis of diverse heterocyclic structures, highlighting the role of such chemicals in generating novel compounds with potential applications in drug development and chemical research. These reactions often involve multicomponent processes that enable the efficient construction of complex molecules, indicating the utility of thiazole and pyrrol derivatives in medicinal chemistry and synthetic methodology (Shestopalov et al., 2008).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and biological activity. Some compounds may have low toxicity and high efficiency, making them suitable for use as pesticides .

Future Directions

The development of new drugs and pesticides often involves the design and synthesis of novel compounds based on existing structures . Therefore, “4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid” and similar compounds could serve as a basis for the development of new therapeutic agents or pesticides .

properties

IUPAC Name

4-cyclopropyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(15)9-8(7-3-4-7)12-11(16-9)13-5-1-2-6-13/h1-2,5-7H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUELCHGDHUFXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=N2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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